molecular formula C10H9NO2 B1357965 6-Methyl-1h-indole-5-carboxylic acid CAS No. 672293-37-7

6-Methyl-1h-indole-5-carboxylic acid

Cat. No. B1357965
M. Wt: 175.18 g/mol
InChI Key: NSBXAGNYZFUTPI-UHFFFAOYSA-N
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Description

“6-Methyl-1h-indole-5-carboxylic acid” is a substituted 1H-indole . It can be prepared by the esterification of indole-5-carboxylic acid . It has been used as a substrate for indigoid generation .


Synthesis Analysis

The synthesis of “6-Methyl-1h-indole-5-carboxylic acid” can be achieved by the esterification of indole-5-carboxylic acid . It can also be prepared by using methanesulfonic acid (MsOH) under reflux in MeOH .


Molecular Structure Analysis

The empirical formula of “6-Methyl-1h-indole-5-carboxylic acid” is C10H9NO2 . The molecular weight is 175.18 .


Chemical Reactions Analysis

“6-Methyl-1h-indole-5-carboxylate” may be used as a reactant in various processes such as the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .


Physical And Chemical Properties Analysis

The melting point of “6-Methyl-1h-indole-5-carboxylic acid” is 126-128 °C . The SMILES string is COC(=O)c1ccc2[nH]ccc2c1 .

Scientific Research Applications

Synthesis of Conformationally Constrained Tryptophan Derivatives

6-Methyl-1H-indole-5-carboxylic acid has applications in the synthesis of novel 3,4-fused tryptophan analogs. These derivatives, such as methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclooct[cd]indole-4-carboxylate, are used for peptide and peptoid conformation elucidation studies. They have a ring structure that limits the side chain's conformational flexibility, keeping amine and carboxylic acid groups available for further modification (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Spectroscopic and Computational Studies

Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), a precursor to biologically active molecules, is related to 6-Methyl-1H-indole-5-carboxylic acid. MMIC was characterized using various spectroscopic techniques, providing insights into its electronic nature, bonding structures, and reactivity. Molecular docking studies predicted its binding interactions with target proteins (Almutairi et al., 2017).

Aminoethyl-Substituted Derivatives for Tagged Auxin

The aminoethyl derivatives of indole-3-acetic acid, a crucial hormone in plants and an important metabolite in humans, animals, and microorganisms, represent another application. These derivatives are useful in designing research tools like immobilized forms of indole-3-acetic acid and its conjugates with biochemical tags or probes (Ilić et al., 2005).

Synthesis of Hydroxyindole Carboxylic Acids

6-Methyl-1H-indole-5-carboxylic acid is related to the synthesis of hydroxyindole carboxylic acids, which are significant in biology and medicine. Their synthesis and role in the metabolism of indole compounds in plants and animals are of considerable interest (Marchelli, Hutzinger, & Heacock, 1969).

Antiviral and Antimicrobial Applications

Substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids were synthesized and evaluated for their antiviral and antimicrobial properties. These compounds demonstrated significant activity against various viruses and bacteria, highlighting their potential in pharmaceutical research (Ivashchenko et al., 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . The investigation of novel methods of synthesis has attracted the attention of the chemical community . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

6-methyl-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-9-7(2-3-11-9)5-8(6)10(12)13/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBXAGNYZFUTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1h-indole-5-carboxylic acid

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